

Physicochemical Characteristics of Beclomethasone 17-Propionate-d5: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Beclomethasone 17-Propionate-d5*

Cat. No.: *B195419*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Beclomethasone 17-Propionate-d5**, a deuterated analog of Beclomethasone 17-Propionate. The inclusion of deuterium isotopes can strategically modify the metabolic profile of the drug, potentially enhancing its therapeutic properties. This document is intended to serve as a vital resource for researchers and professionals engaged in the development and analysis of this compound.

General Information

Beclomethasone 17-Propionate-d5 is a stable isotope-labeled version of Beclomethasone 17-Propionate, an active metabolite of the synthetic corticosteroid Beclomethasone Dipropionate. The deuteration is specifically located on the propionate moiety. This isotopic labeling is invaluable for a range of applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalytical assays.

Table 1: General Properties of **Beclomethasone 17-Propionate-d5**

Property	Value	Reference
Chemical Name	(8S,9R,10S,11S,13S,14S,16S,17R)-9-Chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propanoate-d5	[1][2][3]
Molecular Formula	C ₂₅ H ₂₈ D ₅ ClO ₆	[4][5][6][7]
Molecular Weight	470.01 g/mol	[4][7][8]
Appearance	Off-White to Pale Yellow Solid	[6]
Purity	>95% (by HPLC)	[4][9]
Storage Conditions	-20°C, under an inert atmosphere	[4]
CAS Number	Not available (NA) for the deuterated form. The CAS number for the unlabeled compound is 5534-18-9.	[3][5][8]

Physicochemical Data

Precise physicochemical data for **Beclomethasone 17-Propionate-d5** is not extensively published. However, data for the non-deuterated (h5) analog provides a valuable reference point. It is important to note that deuteration can slightly alter physical properties such as melting point and solubility.

Table 2: Physicochemical Properties

Property	Beclomethasone 17-Propionate-d5	Beclomethasone 17-Propionate (for reference)	Reference
Melting Point	Data not available	124-126 °C	[4]
Solubility	Data not available	DMSO: 100 mg/mL (215.06 mM)	[4]
Methanol: Soluble	[10][11]		

Experimental Protocols

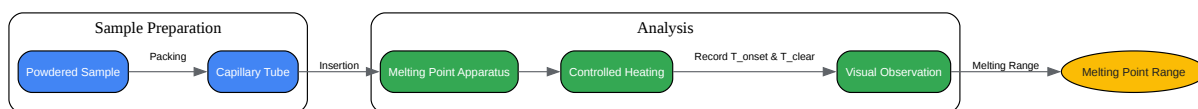
The following sections detail the experimental methodologies for determining the key physicochemical characteristics of **Beclomethasone 17-Propionate-d5**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

- Sample Preparation: A small quantity of the finely powdered **Beclomethasone 17-Propionate-d5** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to determine an approximate melting range.
 - The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
 - The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.



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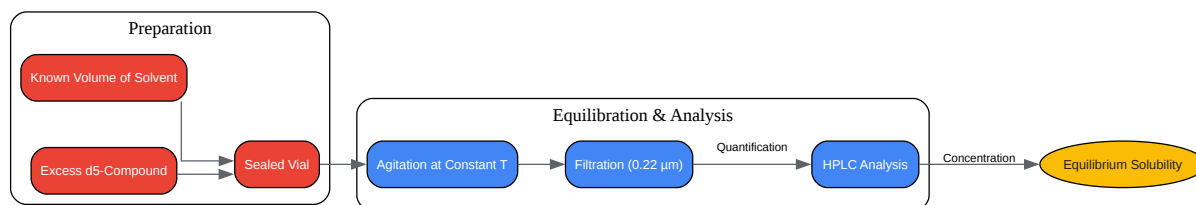
Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of **Beclomethasone 17-Propionate-d5** in various solvents is crucial for its formulation and in vitro testing. The shake-flask method is a reliable technique for establishing equilibrium solubility.

Methodology:

- Solvent Selection: A range of solvents of varying polarities should be tested, including but not limited to water, ethanol, methanol, and dimethyl sulfoxide (DMSO).
- Procedure:
 - An excess amount of **Beclomethasone 17-Propionate-d5** is added to a known volume of the selected solvent in a sealed vial.
 - The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.
 - The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



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Shake-Flask Method for Solubility Determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and isotopic labeling of **Beclomethasone 17-Propionate-d5**.

NMR spectroscopy is the most powerful tool for elucidating the precise location of deuterium atoms.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **Beclomethasone 17-Propionate-d5** is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - ¹H NMR: The absence or significant reduction of signals corresponding to the propionate group protons will confirm deuteration.
 - ¹³C NMR: The signals for the carbon atoms bonded to deuterium will appear as multiplets with reduced intensity due to C-D coupling and longer relaxation times.

- ^2H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterated positions.

Mass spectrometry confirms the molecular weight of the deuterated compound and can provide information about its fragmentation pattern.

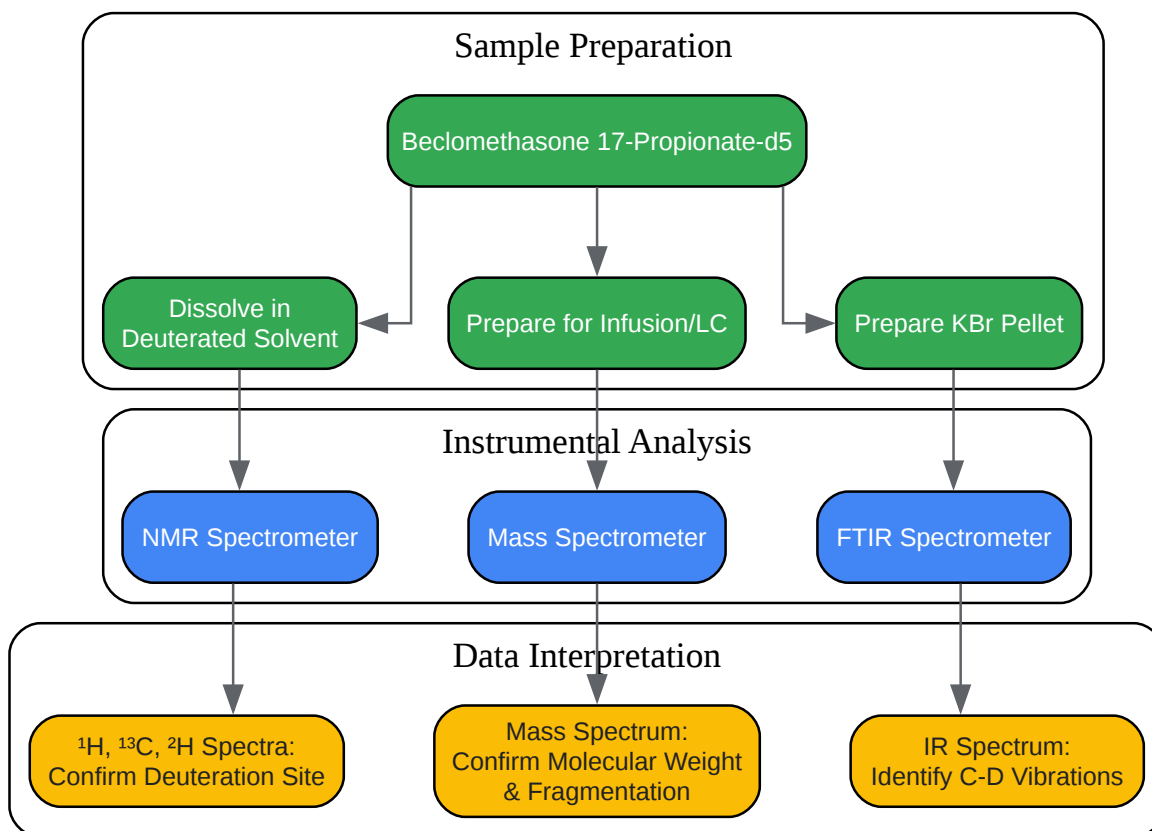
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
- Analysis:
 - Full Scan MS: The molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$) will be observed at m/z corresponding to the molecular weight of the d5-labeled compound (470.01).
 - Tandem MS (MS/MS): Fragmentation analysis will reveal characteristic losses. The fragmentation of the propionate group will show a mass shift of +5 compared to the non-deuterated analog.

FTIR spectroscopy provides information about the functional groups present in the molecule.

Methodology:

- Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a suitable substrate.
- Analysis: The infrared spectrum is recorded. The C-D stretching vibrations will appear at a lower frequency (around $2100\text{--}2200\text{ cm}^{-1}$) compared to the C-H stretching vibrations (around $2850\text{--}3000\text{ cm}^{-1}$).



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Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides the currently available physicochemical data for **Beclomethasone 17-Propionate-d5** and outlines detailed experimental protocols for the determination of its key characteristics. While specific experimental values for the deuterated compound are not widely published, the provided methodologies offer a robust framework for researchers to generate this critical data. The structural and physicochemical characterization of **Beclomethasone 17-Propionate-d5** is a fundamental requirement for its application in pharmaceutical research and development, ensuring its identity, purity, and suitability for its intended use.

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